Pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo-
Overview
Description
Pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo- is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is known for its potential use in drug synthesis and polymer modification.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo- typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include esterification, amidation, and etherification reactions. Specific reaction conditions such as temperature, pH, and the use of catalysts are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-purity Pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo- for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer modification.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which Pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biochemical pathways and influencing cellular processes. Detailed studies on its binding affinity and interaction kinetics are essential for understanding its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
5-{[2-(2-hydroxyethoxy)ethyl]amino}pentanoic acid: Shares a similar backbone but differs in functional groups.
Pentanoic acid, 2-hydroxy-, ethyl ester: Another related compound with distinct chemical properties.
Uniqueness
Pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo- stands out due to its unique combination of functional groups, which confer specific reactivity and application potential. Its ability to undergo diverse chemical reactions and its utility in various scientific fields highlight its significance in research and industry.
Properties
IUPAC Name |
5-[2-[2-(2-hydroxyethoxy)ethoxy]ethylamino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO6/c13-5-7-18-9-8-17-6-4-12-10(14)2-1-3-11(15)16/h13H,1-9H2,(H,12,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZXOQQGAGOGIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NCCOCCOCCO)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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